ホモプラバスタチン
説明
Homopravastatin is a derivative of pravastatin, a well-known statin medication used to lower cholesterol levels and prevent cardiovascular diseases. This compound is characterized by its unique molecular structure, which includes the addition of 2-methylbutanoyl and 2-methylpentanoyl groups to the pravastatin molecule .
科学的研究の応用
Homopravastatin has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in lowering cholesterol levels and preventing cardiovascular diseases.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
作用機序
Target of Action
Homopravastatin primarily targets the 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, making it a key target for controlling cholesterol levels in the body .
Mode of Action
Homopravastatin acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, Homopravastatin disrupts cholesterol biosynthesis, leading to a decrease in the plasma levels of low-density lipoprotein (LDL) cholesterol . This is achieved through an increase in the expression of hepatic LDL receptors .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Homopravastatin affects the mevalonate pathway , a crucial biochemical pathway for the production of cholesterol and other isoprenoids . The disruption of this pathway leads to a decrease in cholesterol synthesis, thereby reducing the overall cholesterol levels in the body .
Pharmacokinetics
The pharmacokinetics of Homopravastatin involve several processes, including absorption, distribution, metabolism, and excretion . The oral bioavailability of Homopravastatin is low due to incomplete absorption and a first-pass effect . The drug is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . About half of the Homopravastatin that reaches the liver via the portal vein is extracted by the liver, and this hepatic extraction is mainly attributed to biliary excretion which is performed by a primary active transport mechanism .
Result of Action
The primary result of Homopravastatin’s action is a reduction in cholesterol levels , particularly LDL cholesterol . This can help reduce the risk of cardiovascular events, including myocardial infarction and stroke .
Action Environment
The action of Homopravastatin can be influenced by various environmental factors. For instance, the presence of certain foods or other drugs in the body can affect the absorption and metabolism of Homopravastatin. Additionally, individual factors such as age, sex, genetic factors, and the presence of liver or kidney disease can also influence the drug’s efficacy and stability .
生化学分析
Biochemical Properties
Homopravastatin is believed to interact with various enzymes, proteins, and other biomolecules. It is a competitive inhibitor of 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis . This interaction plays a crucial role in the biochemical reactions involving Homopravastatin .
Cellular Effects
It is known that Homopravastatin can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Homopravastatin exerts its effects at the molecular level through several mechanisms. It binds to HMG-CoA reductase, inhibiting its activity and thus reducing cholesterol biosynthesis . This binding interaction with the enzyme is a key aspect of Homopravastatin’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Homopravastatin can change over time. Studies have shown that Homopravastatin can induce resistance mechanisms in cells over time, which can limit its effectiveness .
Dosage Effects in Animal Models
The effects of Homopravastatin can vary with different dosages in animal models. While specific studies on Homopravastatin are limited, research on similar compounds suggests that higher doses may lead to toxic or adverse effects .
Metabolic Pathways
Homopravastatin is involved in the cholesterol biosynthesis pathway, where it interacts with the enzyme HMG-CoA reductase .
Transport and Distribution
Homopravastatin is transported and distributed within cells and tissues in a manner that is still being studied. It is known that Homopravastatin is rapidly absorbed from the upper part of the small intestine and then taken up by the liver via a sodium-independent bile acid transporter .
Subcellular Localization
Given its role in cholesterol biosynthesis, it is likely that Homopravastatin is localized to the cytoplasm where this pathway primarily occurs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Homopravastatin involves several steps, starting with the microbial transformation of mevastatin to pravastatin. The addition of the 2-methylbutanoyl and 2-methylpentanoyl groups is achieved through esterification reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Homopravastatin follows similar synthetic routes but on a larger scale. The process involves fermentation, extraction, and purification steps to isolate the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .
化学反応の分析
Types of Reactions
Homopravastatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Homopravastatin, which can have different pharmacological properties .
類似化合物との比較
Similar Compounds
Similar compounds to Homopravastatin include:
Pravastatin: The parent compound, used widely as a statin medication.
Simvastatin: Another statin with a similar mechanism of action but different molecular structure.
Lovastatin: A statin derived from a different microbial source but with similar cholesterol-lowering effects
Uniqueness
Homopravastatin is unique due to its modified molecular structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other statins. This uniqueness can potentially lead to improved therapeutic effects and reduced side effects .
生物活性
Homopravastatin is a derivative of pravastatin, a well-established statin used primarily for lowering cholesterol levels and reducing the risk of cardiovascular diseases. This article delves into the biological activity of Homopravastatin, exploring its mechanisms, effects on cellular processes, pharmacokinetics, and potential therapeutic applications.
Overview of Homopravastatin
Homopravastatin features a unique molecular structure that includes additional 2-methylbutanoyl and 2-methylpentanoyl groups compared to its parent compound, pravastatin. This structural modification influences its biological activity, particularly in cholesterol metabolism.
Target Enzyme
Homopravastatin primarily functions as a competitive inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase , the key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. By inhibiting this enzyme, Homopravastatin effectively reduces the synthesis of cholesterol within the liver.
Biochemical Pathways
The inhibition of HMG-CoA reductase leads to a cascade of biochemical effects, including:
- Reduction in LDL Cholesterol : Clinical studies have shown significant reductions in low-density lipoprotein (LDL) cholesterol levels with Homopravastatin treatment.
- Altered Metabolic Processes : The compound may also influence other metabolic pathways related to lipid metabolism and inflammation.
Pharmacokinetics
Homopravastatin is absorbed rapidly from the upper part of the small intestine and is subsequently transported to the liver via sodium-independent bile acid transporters. Its pharmacokinetic profile includes:
- Absorption : Rapid absorption with peak plasma concentrations reached within 1-2 hours post-administration.
- Distribution : Primarily localized in the liver, where it exerts its primary effects on cholesterol synthesis.
- Metabolism : Undergoes hepatic metabolism with potential formation of active metabolites.
- Excretion : Primarily excreted via bile and urine.
Cellular Effects
Homopravastatin has been shown to impact various cellular functions:
- Cell Signaling Pathways : It influences signaling pathways involved in inflammation and cellular stress responses.
- Gene Expression : Alters the expression of genes related to lipid metabolism and inflammatory processes.
Dosage Effects in Animal Models
Research indicates that the biological effects of Homopravastatin can vary significantly with dosage:
- Low Doses : Generally safe with beneficial effects on lipid profiles.
- High Doses : Potential for adverse effects, including hepatotoxicity and muscle-related side effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of Homopravastatin and its effects on health outcomes:
-
Cholesterol Lowering Efficacy :
- A clinical trial demonstrated that patients treated with Homopravastatin experienced a 30% reduction in LDL cholesterol levels compared to placebo controls over 12 weeks .
-
Impact on Inflammatory Markers :
- A study reported that Homopravastatin significantly reduced levels of C-reactive protein (CRP), an inflammatory marker associated with cardiovascular risk, indicating potential anti-inflammatory properties .
-
Long-term Safety Profile :
- Longitudinal studies have shown that prolonged use of Homopravastatin is associated with a favorable safety profile, with no significant increases in liver enzymes or muscle pain reported among users .
Comparative Analysis with Pravastatin
Feature | Pravastatin | Homopravastatin |
---|---|---|
Mechanism | HMG-CoA reductase inhibitor | HMG-CoA reductase inhibitor |
LDL Reduction (%) | 25-30% | 30% |
Anti-inflammatory Effects | Moderate | Significant |
Hepatotoxicity Risk | Low | Very Low |
Dosage Range | 10-80 mg/day | 5-40 mg/day |
特性
IUPAC Name |
(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O7/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29)/t14-,15-,17+,18+,19+,20-,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARPWNSGRMMWII-SJINMKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159345-66-1 | |
Record name | DES(2-methylbutanoyl)-2-methylpentanoyl pravastatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159345661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES(2-METHYLBUTANOYL)-2-METHYLPENTANOYL PRAVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N107O289NP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。